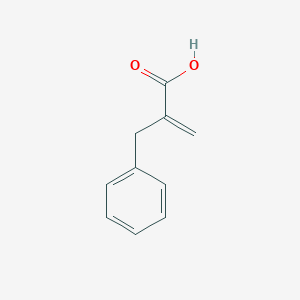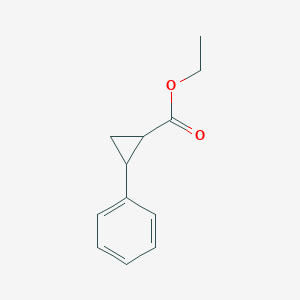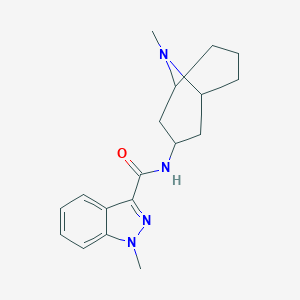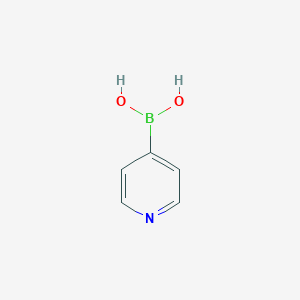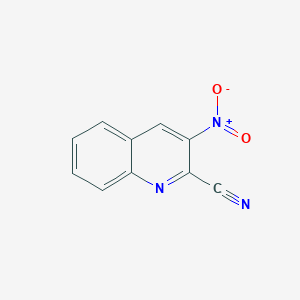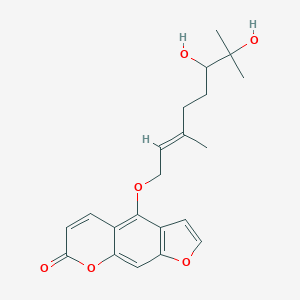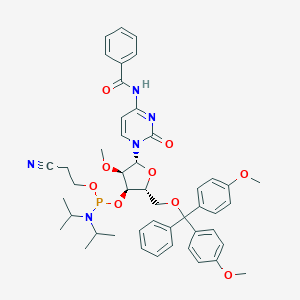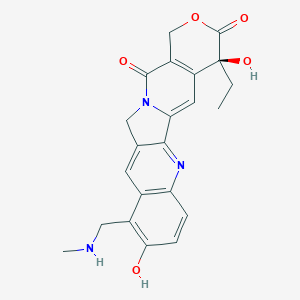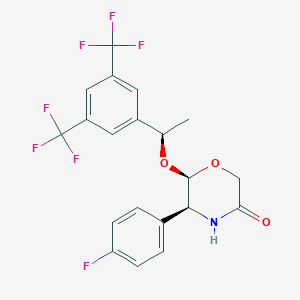
Aprepitant-M3 Metabolite
説明
Aprepitant is recognized for its role in managing chemotherapy-induced nausea and vomiting by acting as a potent substance P (SP) receptor antagonist. Its synthesis involves a novel crystallization-induced dynamic resolution process, leading to a highly stereoselective Lewis acid-catalyzed trans acetalization reaction (Zhao et al., 2002).
Synthesis Analysis
The streamlined synthesis of Aprepitant involves converting enantiopure oxazinone to cis-sec-amine through a process that features a highly stereoselective trans acetalization of chiral alcohol with trichloroacetimidate, followed by inversion of the adjacent chiral center on the morpholine ring. This six-step process achieves an extremely high overall yield (81%) with only two isolations required (Zhao et al., 2002).
Molecular Structure Analysis
Although the specific molecular structure analysis of the Aprepitant-M3 metabolite is not detailed in the provided studies, the synthesis process and the structural modifications imply significant attention to the stereochemistry and molecular configuration essential for its biological activity.
Chemical Reactions and Properties
Aprepitant undergoes extensive metabolism, with no parent drug detected in urine, indicating significant chemical transformations post-administration. It is metabolized into several oxidative products derived from N-dealkylation, oxidation, and morpholine ring opening. Glucuronidation emerges as a crucial pathway in both rats and dogs, suggesting its significance in the metabolism and excretion of Aprepitant (Huskey et al., 2004).
Physical Properties Analysis
Studies focusing on the solubility of Aprepitant in supercritical carbon dioxide (SC-CO2) provide insights into its physical properties. The solubility measurements were performed under various conditions, demonstrating Aprepitant's solubility range in SC-CO2 and highlighting the potential for micro and nano sizing of particles, which could influence its dissolution rate and bioavailability (Sodeifian et al., 2017).
Chemical Properties Analysis
Aprepitant's interaction with cyclodextrin, to enhance its solubility/dissolution rate and potentially its bioavailability, demonstrates its chemical property of forming inclusion complexes. This interaction suggests a strategy for overcoming its poor water solubility, a common challenge for lipophilic drugs (Ridhurkar et al., 2013).
科学的研究の応用
Pharmacokinetics and Drug Interactions
Aprepitant, a neurokinin1 receptor antagonist, is known to interact with certain corticosteroids like dexamethasone and methylprednisolone, which are substrates of cytochrome P4503A4. Aprepitant's effects on these corticosteroids have been a subject of study, highlighting its role in the pharmacokinetics of other drugs (McCrea et al., 2003). Additionally, its impact on the activity of cytochrome P450 3A4 has been evaluated using midazolam as a probe, indicating potential interactions with various chemotherapeutic agents and support drugs (Majumdar et al., 2003).
Chemotherapy-Induced Nausea and Vomiting (CINV)
Aprepitant has been widely studied for its efficacy in preventing CINV. When added to standard antiemetic regimens, it improves control of CINV in various patient groups, including those undergoing moderately emetogenic chemotherapy (Warr et al., 2005). It's also been studied in the context of hematopoietic stem cell transplantation, where its pharmacokinetics were analyzed alongside cyclophosphamide, a component of the conditioning regimen (Bubalo et al., 2012).
Solubility and Delivery Methods
Research has been conducted on the solubility of aprepitant in supercritical carbon dioxide, which is relevant for processing the drug and potential use in micro and nano-sizing of particles (Sodeifian et al., 2017). Furthermore, the development of oral aprepitant-loaded chitosan–polyethylene glycol-coated cyclodextrin nanocapsules was investigated to enhance its solubility and oral bioavailability, showcasing advanced drug delivery methods (Erdoğar et al., 2021).
Potential Antitumor Action
There's also evidence suggesting aprepitant's potential as a broad-spectrum antitumor drug. A study demonstrated its growth inhibition capacity in various tumor cell lines, indicating a new avenue for cancer treatment (Muñoz & Rosso, 2010).
Efficacy in Other Conditions
While its efficacy in treating major depressive disorder was not supported, as shown in Phase III trials (Keller et al., 2006), aprepitant has been reviewed for its use in the prevention of nausea and vomiting, particularly in chemotherapy and postoperative scenarios (Curran & Robinson, 2009).
Safety And Hazards
特性
IUPAC Name |
(5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISOBKKSNVFVOF-KTTLUUMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NC(=O)CO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433021 | |
| Record name | Aprepitant-M3 Metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aprepitant-M3 Metabolite | |
CAS RN |
419574-04-2 | |
| Record name | (5S,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=419574-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-5-(4-fluorophenyl)3-morpholinone, (5S,6R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419574042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprepitant-M3 Metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-((1R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-5-(4-FLUOROPHENYL)3-MORPHOLINONE, (5S,6R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9KBR6F84D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



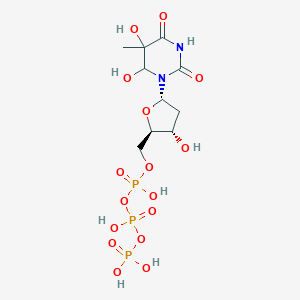
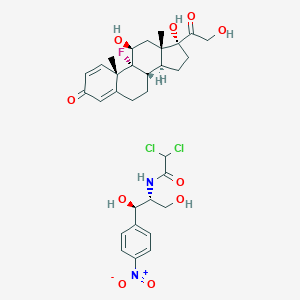
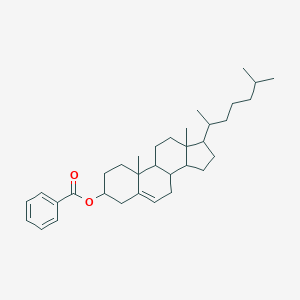
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)
